![molecular formula C15H15NO2 B2811042 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one CAS No. 2241129-05-3](/img/structure/B2811042.png)
3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as 2D NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that they have a density of around 1.4±0.1 g/cm3 . The boiling point is approximately 626.9±65.0 °C at 760 mmHg . The compound has a molar refractivity of 110.8±0.5 cm3 .Wissenschaftliche Forschungsanwendungen
Tandem Carbolithiation/Cyclization
- Application : A study by Robinson, Cronin, and Jones (1997) presented a novel route to cyclobutane derivatives through a reaction involving 2-(3-phenyl-2-propen-1-yl) oxazolines. This process results in the formation of cyclobutane rings via a tandem carbolithiation/cyclization sequence, offering new synthetic pathways for compounds related to "3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one" (Robinson, Cronin, & Jones, 1997).
Synthesis of Oxazine Derivatives
- Application : In a study by Figueroa‐Valverde et al. (2014), the synthesis of oxazine derivatives, including those resembling the cyclobutanone structure, was achieved using various strategies. These methods highlighted good yields, simplicity, and cost-effectiveness, relevant for compounds related to "this compound" (Figueroa‐Valverde et al., 2014).
Formation of 1,2-Dihydroazocines
- Application : Acheson, Paglietti, and Tasker (1974) investigated the formation of 1,2-dihydroazocines from 1,2-dihydropyridines, a process involving intermediate stages that relate to the chemical structure of interest. This research contributes to the understanding of reactions and intermediate formations similar to "this compound" (Acheson, Paglietti, & Tasker, 1974).
Metal-Free Photocycloaddition
- Application : García-Montero et al. (2017) reported a metal-free [2 + 2]-photocycloaddition of oxazolones, leading to the formation of 1,3-diaminotruxillic cyclobutane derivatives. This research is significant for understanding the photocycloaddition reactions of structures similar to the compound (García-Montero et al., 2017).
Antimycobacterial Activity
- Application : Sriram et al. (2007) synthesized and evaluated the antimycobacterial activities of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds. This study is particularly relevant for the pharmacological potential of compounds structurally related to "this compound" (Sriram et al., 2007).
Eigenschaften
IUPAC Name |
3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-15(10(2)18-16-9)12-5-3-4-11(6-12)13-7-14(17)8-13/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWXCCGNBLWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)C3CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
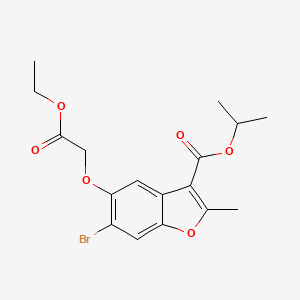
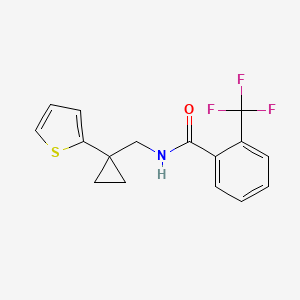
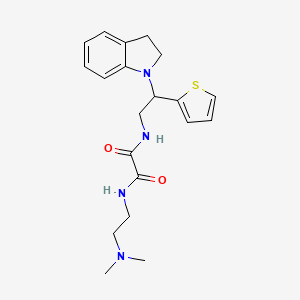
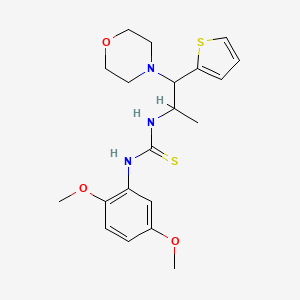
![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)
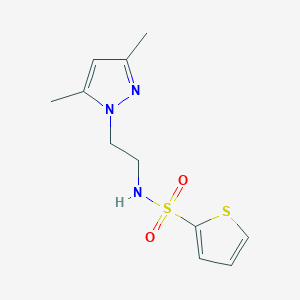


![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)
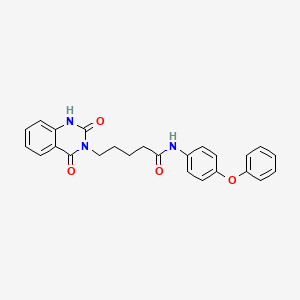
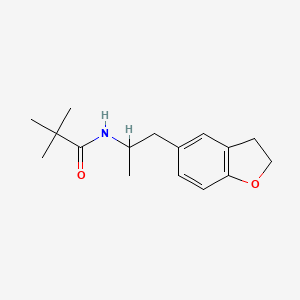
![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

